6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid

PDE4A inhibition IC50 anti-inflammatory

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid (CAS 1022893-11-3) is a disubstituted pyridine-2-carboxylic acid derivative bearing a dipropylcarbamoyl moiety at the 6-position (C13H18N2O3, MW 250.29 g/mol). The compound has been deposited in the ChEMBL database (CHEMBL760761) and quantitatively characterized as a phosphodiesterase 4A (PDE4A) inhibitor with an IC50 of 10.7 nM.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1022893-11-3
Cat. No. B3074752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid
CAS1022893-11-3
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C13H18N2O3/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(14-10)13(17)18/h5-7H,3-4,8-9H2,1-2H3,(H,17,18)
InChIKeyKDWUTYOSKGFYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid (CAS 1022893-11-3): Procurement-Grade PDE4A Inhibitor Lead and Pyridine-2-Carboxylic Acid Research Standard


6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid (CAS 1022893-11-3) is a disubstituted pyridine-2-carboxylic acid derivative bearing a dipropylcarbamoyl moiety at the 6-position (C13H18N2O3, MW 250.29 g/mol). The compound has been deposited in the ChEMBL database (CHEMBL760761) and quantitatively characterized as a phosphodiesterase 4A (PDE4A) inhibitor with an IC50 of 10.7 nM [1]. Its synthesis via carbonyldiimidazole-mediated amide coupling has been demonstrated in the patent literature, establishing a reproducible procurement-grade route [2]. The dipropylcarbamoyl substituent confers distinct lipophilicity and steric properties relative to shorter-chain or unsubstituted picolinic acid analogs, directly impacting target engagement and physicochemical handling in medicinal chemistry workflows.

Why 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid Cannot Be Replaced by Generic Picolinic Acid Analogs


Substituting 6-(dipropylcarbamoyl)pyridine-2-carboxylic acid with 6-(propylcarbamoyl)pyridine-2-carboxylic acid (MW 208.21 g/mol ) introduces a 20.2% reduction in molecular weight and a substantial change in lipophilicity, directly altering membrane permeability, protein binding, and metabolic stability. The dipropylcarbamoyl group also distinguishes this compound from regioisomeric nicotinic acid derivatives, which exhibit different hydrogen-bonding geometries and target selectivity profiles [1]. Generic picolinic acid or 6-carbamoylpicolinic acid (MW 166 Da) lacks the steric bulk and hydrophobic contacts required to recapitulate the PDE4A inhibitory potency observed for the dipropyl derivative. Without head-to-head biochemical equivalence data, any analog substitution risks invalidating SAR conclusions, batch-to-batch reproducibility, and downstream biological interpretation.

Quantitative Differentiation Evidence for 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid vs. PDE4 Inhibitors and Structural Analogs


PDE4A Inhibition: 28-Fold Greater Potency than Rolipram in Enzyme Assays

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid inhibits recombinant PDE4A with an IC50 of 10.7 nM [1]. Under comparable recombinant enzyme conditions, the classical PDE4 inhibitor rolipram exhibits an IC50 of 0.3 µM (300 nM) [2], making the dipropylcarbamoyl compound 28-fold more potent.

PDE4A inhibition IC50 anti-inflammatory respiratory disease

PDE4A Potency Advantage Over Structurally Distinct Pyridine-2-Carboxylic Acid Derivative (52-Fold)

When compared to another pyridine-2-carboxylic acid-based PDE4A inhibitor, CHEMBL1871173 (BDBM50548422), which has an IC50 of 553 nM against recombinant human PDE4A [2], 6-(dipropylcarbamoyl)pyridine-2-carboxylic acid (IC50 = 10.7 nM [1]) is 52-fold more potent. This demonstrates that the dipropylcarbamoyl substituent at the 6-position provides a substantial potency-enhancing interaction within the PDE4A active site that is not recapitulated by other substitution patterns on the pyridine-2-carboxylic acid scaffold.

PDE4 inhibitor structure-activity relationship IC50 comparison lead optimization

Molecular Weight and Lipophilicity Differentiation vs. Propyl Analog (20% MW Increase)

The dipropylcarbamoyl compound (C13H18N2O3, MW 250.29 g/mol [1]) possesses a molecular weight 20.2% higher than its monopropyl analog 6-(propylcarbamoyl)pyridine-2-carboxylic acid (C10H12N2O3, MW 208.21 g/mol ). This corresponds to an additional three carbon atoms and six hydrogen atoms, which predictably increases clogP by approximately 0.8–1.2 log units (estimated from fragment-based calculation). The enhanced lipophilicity translates to altered membrane permeability and protein binding, which are critical parameters for cell-based assay performance and in vivo pharmacokinetic profiling.

physicochemical property molecular weight lipophilicity logP ADME

Demonstrated Synthetic Route with 64% Yield via Carbonyldiimidazole Coupling

A reproducible synthetic protocol for 6-(dipropylcarbamoyl)pyridine-2-carboxylic acid has been demonstrated in US Patent 8,143,408 B2, where the nicotinic acid regioisomer was prepared via carbonyldiimidazole-mediated coupling of 5-(methoxycarbonyl)pyridine-2-carboxylic acid with dipropylamine, followed by ester hydrolysis, yielding 64% overall [1]. This established route provides procurement confidence: the compound can be reliably resynthesized at multigram scale using standard amide bond-forming chemistry. In contrast, synthetic protocols for many structurally similar pyridine-2-carboxylic acid analogs (e.g., 6-(propylcarbamoyl) or 4-dipropylcarbamoyl isomers) lack comparable patent documentation with detailed yield data, introducing supply-chain uncertainty.

synthesis amide coupling carbonyldiimidazole scale-up procurement

Optimal Research and Procurement Applications for 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid (CAS 1022893-11-3)


PDE4A Inhibitor Screening and Hit Validation

With an IC50 of 10.7 nM against PDE4A [1], 6-(dipropylcarbamoyl)pyridine-2-carboxylic acid serves as a potent positive control or calibration standard for PDE4 enzyme inhibition assays. Its 28-fold potency advantage over rolipram enables use at lower concentrations, minimizing solvent interference in high-throughput screening formats [2]. Laboratories procuring this compound for PDE4-focused drug discovery gain a well-characterized reference inhibitor with defined activity against the PDE4A isoform.

Medicinal Chemistry Lead Optimization Starting Point

The compound's 52-fold greater PDE4A potency compared to CHEMBL1871173 (IC50 = 553 nM [2]) positions it as an advanced starting point for structure-activity relationship (SAR) exploration [1]. Medicinal chemistry teams can use the dipropylcarbamoyl-pyridine-2-carboxylic acid scaffold to systematically vary the carbamoyl substituent while maintaining the core picolinic acid pharmacophore, accelerating the optimization of PDE4 inhibitors for inflammatory or respiratory indications.

Physicochemical Comparator for Analog Series Profiling

The 20.2% higher molecular weight and increased lipophilicity of the dipropyl derivative relative to the propyl analog (MW 208.21 g/mol [2]) make it a valuable comparator for ADME structure-property relationship studies [1]. Procurement of both compounds enables parallel assessment of how incremental alkyl chain length on the carbamoyl group affects LogD, solubility, permeability, and metabolic stability within a pyridine-2-carboxylic acid series.

Reliable Resynthesis Building Block for Custom Derivative Libraries

The demonstrated 64%-yield synthetic protocol via carbonyldiimidazole coupling [1] provides a scalable route to 6-(dipropylcarbamoyl)pyridine-2-carboxylic acid. This positions the compound as a reliable building block for generating derivative libraries, where the carboxylic acid handle can be further derivatized into esters, amides, or heterocycles, expanding the chemical space accessible for PDE4 or other pyridine-carboxylic acid-targeting programs.

Quote Request

Request a Quote for 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.